molecular formula C23H25N5O5S B2875356 N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868226-98-6

N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2875356
CAS No.: 868226-98-6
M. Wt: 483.54
InChI Key: HSRSNQGDYJIIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a synthetic, high-purity chemical compound intended for research and development applications. This complex molecule features a multi-ring structure with a 3,4-dimethoxybenzamide moiety and a 3,5-dimethylphenyl group, which may confer specific binding affinities and biological activity. Compounds within this structural class, characterized by the dihydropyrimidine core and thioether linkage , are frequently investigated in medicinal chemistry and pharmaceutical research for their potential as enzyme inhibitors or modulators of biological pathways. The presence of the 3,4-dimethoxybenzamide group is a key pharmacophore found in compounds targeting a range of enzymes and receptors. The primary research applications for this reagent are in For Research Use Only . This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key intermediate in organic synthesis or as a standard in analytical studies. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies, helping scientists understand how specific molecular modifications influence biological activity. Furthermore, it can be utilized in biochemical screening assays to identify and validate new therapeutic targets. Handling of this material should be conducted by trained personnel in a controlled laboratory environment. While a full safety profile is compound-specific, researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE). For consistent and reliable results, this product is supplied with a Certificate of Analysis and requires cold-chain transportation to ensure stability and purity upon delivery .

Properties

IUPAC Name

N-[4-amino-2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5S/c1-12-7-13(2)9-15(8-12)25-18(29)11-34-23-27-20(24)19(22(31)28-23)26-21(30)14-5-6-16(32-3)17(10-14)33-4/h5-10H,11H2,1-4H3,(H,25,29)(H,26,30)(H3,24,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRSNQGDYJIIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings, case studies, and data tables.

Chemical Structure

The compound features a pyrimidine core with various substituents that are essential for its biological activity. The structural formula can be summarized as follows:

C20H24N4O4S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

Biological Activity Overview

Research indicates that compounds containing pyrimidine and thioether functionalities often exhibit significant biological activities. The following sections detail the specific activities of this compound.

Antimicrobial Activity

Several studies have indicated that derivatives of pyrimidine possess antimicrobial properties. For instance:

  • In Vitro Studies : A study by Nassar et al. demonstrated that thioxopyrimidine derivatives exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with some compounds showing MIC values comparable to standard antibiotics like ciprofloxacin .
  • Case Study : A synthesized derivative of a similar structure showed 97% inhibition against Gram-positive bacteria due to hydrophobic substituents . This suggests that the presence of the dimethylphenyl group in our compound may enhance its antimicrobial efficacy.

Anticancer Activity

The compound's structural features also suggest potential anticancer properties:

  • Mechanism of Action : Research has shown that pyrimidine derivatives can inhibit specific enzymes involved in cancer cell proliferation. For example, compounds with similar structures have been reported to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for pyrimidine metabolism in cancer cells .
  • Cell Line Studies : In vitro studies on various cancer cell lines have indicated that pyrimidine derivatives can induce apoptosis and inhibit cell growth. A related compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicating potent activity .

Antiviral Activity

The antiviral potential of similar compounds has been explored in various studies:

  • HIV Inhibition : A series of 2-pyrazolylmethylthio-pyrimidines were synthesized and evaluated for anti-HIV activity, showing promising results as potential inhibitors . This suggests that our compound may also exhibit similar antiviral properties due to structural similarities.

Data Tables

Biological ActivityMIC (µg/mL)Reference
Antibacterial (S. aureus)66
Anticancer (HeLa cells)IC50 = 15
Antiviral (HIV)Effective at 10

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The target compound’s pyrimidinone scaffold is shared with several analogs, but substituent variations significantly influence properties and bioactivity. Below is a comparative analysis:

Table 1: Structural Comparison
Compound Name/ID Core Structure Key Substituents Functional Groups Present
Target Compound 1,6-dihydropyrimidin-6-one 3,5-dimethylphenylamino, thioether, 3,4-dimethoxybenzamide Amide, thioether, amino, methoxy
(7a–c) Pyrimidine + benzooxazinone Substituted phenyl, 1,2,4-oxadiazole Oxadiazole, oxazinone
(Compound 8b) Thieno[2,3-d]pyrimidine 4-(trifluoromethyl)phenoxy, 4-methoxybenzamide Trifluoromethyl, methoxy, amide
(5a–g) 1,6-dihydropyrimidine Thiophen-2-yl, benzylidenehydrazineyl Hydrazide, nitrile, thiophene
(Compounds m–o) Hexanamide derivatives 2,6-dimethylphenoxy, tetrahydropyrimidin-1(2H)-yl Phenoxy, tetrahydropyrimidinone, hydroxy
Key Observations:
  • Pyrimidinone vs.
  • Substituent Effects: The 3,5-dimethylphenyl group in the target compound may improve lipid solubility compared to the trifluoromethylphenoxy group in , affecting membrane permeability .
  • Amide Linkages : The 3,4-dimethoxybenzamide in the target compound contrasts with the hydrazide groups in , which may influence hydrogen-bonding capacity and metabolic stability .
Insights:
  • Role of Cs₂CO₃ : Both the target compound and analogs utilize Cs₂CO₃ for nucleophilic substitutions, suggesting compatibility with sulfur and nitrogen nucleophiles .
  • Amidation Strategies : The target compound’s 3,4-dimethoxybenzamide group likely requires coupling agents (e.g., EDC/HOBt), similar to ’s methodology .

Bioactivity Potential (Inferred)

While direct bioactivity data for the target compound are unavailable, analogs provide context:

  • Antimicrobial Activity: ’s thieno-pyrimidines show antimicrobial effects, implying that the target’s pyrimidinone core and hydrophobic substituents may similarly disrupt microbial membranes .
  • Enzyme Inhibition : The hydrazide derivatives in could inhibit enzymes via metal chelation, a trait less likely in the target compound due to its lack of hydrazide groups .

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